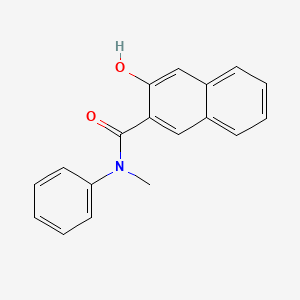

3-hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide

Description

3-hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide is a chemical compound with the molecular formula C18H15NO2 and a molecular weight of 277.32 g/mol . It is known for its unique structure, which includes a naphthalene ring system substituted with a hydroxy group, a methyl group, and a phenyl group attached to a carboxamide moiety .

Properties

IUPAC Name |

3-hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-19(15-9-3-2-4-10-15)18(21)16-11-13-7-5-6-8-14(13)12-17(16)20/h2-12,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIAGBYSUZAJIHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with N-methyl-N-phenylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

3-hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide serves as a building block for synthesizing more complex organic molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial for various chemical reactions.

Biology

The compound exhibits notable antimicrobial properties , particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Its mechanism of action involves inhibiting key enzymes responsible for bacterial cell wall synthesis, leading to cell lysis and death.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µmol/L) |

|---|---|

| Staphylococcus aureus | 55.0 |

| Methicillin-resistant S. aureus | 28.4 |

| Mycobacterium marinum | 28.4 |

| Mycobacterium kansasii | 13.0 |

Medicine

This compound is being investigated for its potential in drug development due to its antimicrobial properties . The compound's derivatives have shown varying levels of cytotoxicity in human monocytic leukemia THP-1 cells, indicating their potential therapeutic applications.

Table 2: Cytotoxicity Assay Results

| Compound Name | Cytotoxicity (IC50) (µmol/L) |

|---|---|

| This compound | Varies by derivative |

Agriculture

The herbicidal properties of this compound stem from its ability to inhibit photosynthetic electron transport in plants. Studies have confirmed its effectiveness against spinach chloroplasts (Spinacia oleracea), suggesting applications in agriculture as an herbicide.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its lipophilicity and the nature of substituents on the aromatic rings. Variations can lead to different interactions with target proteins involved in photosynthesis and bacterial respiration.

Table 3: Structure-Activity Relationships

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Hydroxy-N-phenylnaphthalene-2-carboxamide | Lacks methyl substitution | Antibacterial and herbicidal |

| 3-Hydroxy-7-methoxy-N-phenylnaphthalene-2-carboxamide | Contains methoxy group | Enhanced antibacterial properties |

| 3-Hydroxy-N-(4-trifluoromethylphenyl)naphthalene-2-carboxamide | Trifluoromethyl substitution enhances lipophilicity | Superior herbicidal activity |

| 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | Nitro group enhances interaction | Most active in photosynthetic inhibition |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives such as N-(2-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide exhibited higher activity against Mycobacterium marinum than standard treatments like isoniazid, highlighting the potential for new therapeutic agents against resistant strains .

- Herbicidal Activity : Research indicated that certain derivatives effectively inhibited photosynthetic electron transport in chloroplasts, showcasing their application as herbicides in agricultural settings .

Mechanism of Action

The mechanism of action of 3-hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death . The compound may also interact with DNA or RNA, disrupting essential cellular processes .

Comparison with Similar Compounds

3-hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide can be compared with other similar compounds, such as:

N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides: These compounds have similar structures but differ in the substitution pattern on the phenyl ring, which can affect their biological activity and chemical properties.

3-hydroxy-N-phenylnaphthalene-2-carboxamide: This compound lacks the methyl group on the nitrogen atom, which can influence its reactivity and interactions with other molecules.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

3-Hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide is a compound of interest due to its diverse biological activities, particularly its antibacterial and herbicidal properties. This article presents a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound exhibits antimicrobial activity by inhibiting key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death. Additionally, it has been shown to inhibit photosynthetic electron transport in plant chloroplasts, which underpins its herbicidal potential .

Key Mechanisms

- Antibacterial Activity : Inhibition of bacterial cell wall synthesis.

- Herbicidal Activity : Disruption of photosynthetic electron transport.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial effects against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values highlight its potency:

| Bacterial Strain | MIC (µmol/L) |

|---|---|

| Staphylococcus aureus | 55.0 |

| Methicillin-resistant S. aureus | 28.4 |

| Mycobacterium marinum | 28.4 |

| Mycobacterium kansasii | 13.0 |

These results suggest that modifications in the compound's structure can enhance its antibacterial activity, as seen with derivatives that possess different substituents on the aromatic rings .

Herbicidal Properties

The compound's ability to inhibit photosynthetic electron transport has been confirmed through various studies. For instance, it has been shown to effectively inhibit the chloroplasts' function in spinach (Spinacia oleracea), indicating potential applications in agriculture as an herbicide.

Cytotoxicity

Cytotoxicity assays using human monocytic leukemia THP-1 cells have demonstrated that certain derivatives of this compound exhibit varying levels of cytotoxicity, which is crucial for evaluating their safety profiles in therapeutic applications .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its lipophilicity and the nature of substituents on the aromatic rings. Variations in substituents can lead to different interactions with target proteins involved in photosynthesis and bacterial respiration:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Hydroxy-N-phenylnaphthalene-2-carboxamide | Lacks methyl substitution | Antibacterial and herbicidal |

| 3-Hydroxy-7-methoxy-N-phenylnaphthalene-2-carboxamide | Contains methoxy group | Enhanced antibacterial properties |

| 3-Hydroxy-N-(4-trifluoromethylphenyl)naphthalene-2-carboxamide | Trifluoromethyl substitution enhances lipophilicity | Superior herbicidal activity |

| 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | Nitro group enhances interaction with proteins | Most active in photosynthetic inhibition |

This table illustrates how structural modifications can significantly alter both biological activity and chemical properties, emphasizing the importance of SAR studies in drug design.

Study on Antimicrobial Activity

A study conducted on a series of ring-substituted derivatives demonstrated that certain compounds showed submicromolar activity against methicillin-resistant Staphylococcus aureus isolates, with MIC values ranging from 0.16 to 0.68 µM. This indicates the potential for developing new antimicrobial agents based on the structure of this compound .

Herbicidal Efficacy Assessment

In agricultural applications, derivatives were tested for their ability to inhibit photosynthetic processes in plants. The results indicated that compounds with higher lipophilicity exhibited greater herbicidal effects, making them suitable candidates for further development as herbicides.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide, and how can reaction conditions be standardized for reproducibility?

- Methodology : The compound can be synthesized via condensation reactions between substituted anilines and naphthalene-carboxylic acid derivatives. For example, intermediates like 3-hydroxynaphthalene-2-carboxylic acid are reacted with methylphenylamine under reflux in chlorobenzene with phosphorus trichloride (PCl₃) as a catalyst at 130–135°C . Post-synthesis purification involves column chromatography or recrystallization using solvents like ethanol or DCM. Standardizing reaction parameters (temperature, solvent polarity, and catalyst ratios) ensures reproducibility.

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include the aromatic protons (δ 6.8–8.5 ppm) and the N-methyl group (singlet at δ 3.1–3.3 ppm). The carboxamide carbonyl (C=O) appears at ~168–170 ppm in ¹³C NMR .

- IR Spectroscopy : Stretching vibrations for the hydroxyl (-OH) group (~3200 cm⁻¹) and carboxamide carbonyl (~1650 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 278.2 for C₁₈H₁₅NO₂) .

Q. What are the standard protocols for assessing solubility and stability in various solvents for pharmacological assays?

- Methodology : Solubility is determined via shake-flask methods in PBS, DMSO, or ethanol. Stability studies involve HPLC analysis under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) to monitor degradation products. For example, the compound’s solubility in DMSO is ~6.1 µg/mL, making it suitable for in vitro assays .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence intramolecular hydrogen bonding and conformational stability?

- Methodology : Computational studies (e.g., B3LYP/6-31G* level DFT) reveal that electron-withdrawing groups (e.g., -NO₂) disrupt intramolecular hydrogen bonds between the hydroxyl (-OH) and carbonyl (C=O) groups, reducing stability. Conversely, electron-donating groups (e.g., -OCH₃) enhance stabilization by ~2–3 kcal/mol . Molecular dynamics simulations (MD) further predict solvent-dependent conformational changes .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., cytotoxic vs. non-toxic effects)?

- Methodology : Cross-validation using orthogonal assays (e.g., MTT for cytotoxicity vs. flow cytometry for apoptosis) clarifies discrepancies. For instance, conflicting cytotoxicity data may arise from impurity profiles (e.g., residual PCl₃ in synthesis), necessitating HPLC-MS purity checks (>95%) . Dose-response curves (IC₅₀ values) and comparison with structurally related compounds (e.g., naphthoquinone derivatives) further contextualize results .

Q. How can computational tools predict binding affinities to biological targets (e.g., kinases or GPCRs)?

- Methodology : Molecular docking (AutoDock Vina) and pharmacophore modeling identify potential binding pockets. For example, the carboxamide moiety may form hydrogen bonds with kinase ATP-binding sites (e.g., EGFR tyrosine kinase). Free energy calculations (MM-PBSA/GBSA) refine affinity predictions, with ΔG values correlated to experimental IC₅₀ data .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for in vivo studies?

- Methodology : Industrial-scale production requires optimizing catalysts (e.g., chiral auxiliaries or enzymes) to avoid racemization. For example, using immobilized lipases in non-polar solvents preserves stereochemistry during amide bond formation . Process analytical technology (PAT) monitors critical quality attributes (CQAs) like enantiomeric excess (ee >98%) via chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.